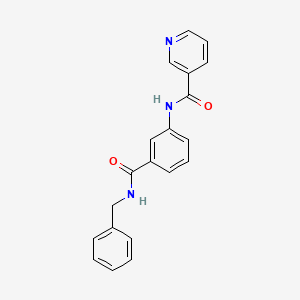

N-(3-(Benzylcarbamoyl)phenyl)nicotinamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzylcarbamoyl)phenyl)nicotinamide typically involves the reaction of 3-aminobenzamide with benzyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Core Amide Bond Formation

The synthesis begins with nicotinic acid derivatives. A common approach involves:

-

Esterification : Conversion of nicotinic acid to methyl nicotinate using methanol and sulfuric acid .

-

Hydrazide Formation : Refluxing methyl nicotinate with hydrazine hydrate in ethanol to yield nicotinohydrazide .

-

Coupling Reactions :

-

Reaction of the hydrazide intermediate with activated carbonyl compounds (e.g., benzaldehydes) under acidic conditions to form hydrazones .

-

Alternatively, coupling with benzylamine derivatives using carbodiimide-based reagents (e.g., HATU) in the presence of triethylamine (TEA) to generate the benzylcarbamoyl moiety .

-

Optimized Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dichloromethane (DCM) or ethanol | |

| Catalyst | Triethylamine (TEA) | |

| Temperature | Room temperature to reflux (60–80°C) | |

| Reaction Time | 12–24 hours |

Common Byproducts and Mitigation

-

Unreacted starting materials : Minimized using excess reagents or coupling agents like HATU .

-

Oxidation byproducts : Observed during benzyl carbon oxidation in microsomal stability assays; addressed by structural modifications (e.g., replacing benzyl with hydrazide groups) .

1H NMR Analysis

-

Nicotinamide protons : Resonate at δ 8.8–9.1 ppm (aromatic protons) .

-

Benzylcarbamoyl group : Benzylidene protons appear at δ 8.3–8.9 ppm, confirming successful condensation .

-

Hydrazine NH2 : Disappearance of δ 4.1–4.3 ppm signals after coupling .

Mass Spectrometry

-

Primary metabolites show M + 1 peaks corresponding to oxidized products (e.g., m/z 505 → 292 for sulfur and benzyl carbon oxidation) .

Microsomal Stability Data

| Compound | MLM t1/2 (min) | HLM t1/2 (min) | Source |

|---|---|---|---|

| Parent derivative | 3.2 | 1.1 | |

| Optimized analog | 2.3 | 4.2 |

Key findings :

-

Rapid degradation in human liver microsomes (HLM) due to benzyl carbon oxidation .

-

Structural stabilization via hydrazide substitution improves half-life .

Cytotoxicity Profile

| Cell Line | IC50 (μM) | Source |

|---|---|---|

| MCF-7 (breast) | 1.25–42.10 | |

| HepG-2 (liver) | 1.05–31.45 |

Derivatives with substituted phenyl rings exhibit enhanced potency compared to unsubstituted analogs .

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(3-(Benzylcarbamoyl)phenyl)nicotinamide falls within a broader category of nicotinamide derivatives, which are known for their biological activities. These compounds are often investigated for their therapeutic potential in treating various conditions.

Therapeutic Uses

- Cancer Treatment : Recent studies have indicated that nicotinamide derivatives may have anticancer properties, potentially through mechanisms involving the modulation of NAD+ levels .

- Diabetes Management : Some nicotinamide compounds are currently under investigation for their role in type 1 diabetes therapy, showing promise in clinical trials .

- Neurological Disorders : Research suggests that these compounds could be beneficial in neurodegenerative diseases by promoting neuronal health through NAD+ replenishment .

Cosmeceutical Applications

The integration of this compound into skincare products highlights its potential in the cosmetic industry.

Skin Health Benefits

- Anti-Aging : Nicotinamide is known for its ability to improve skin texture and reduce fine lines, making it a popular ingredient in anti-aging formulations .

- Skin Barrier Function : It enhances the skin's barrier function and can help in the treatment of acne and rosacea by regulating sebum production and inflammation .

- Skin Lightening : Various studies have documented its efficacy in skin lightening, making it valuable for hyperpigmentation treatments .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Clinical Trials on Diabetes

A recent clinical trial evaluated the effects of high-dose nicotinamide on patients with type 1 diabetes. The results indicated improved metabolic control and reduced complications associated with the disease, suggesting a therapeutic role for nicotinamide derivatives like this compound .

Cosmetic Formulation Studies

In a study focusing on skincare formulations containing nicotinamide, participants reported significant improvements in skin hydration and elasticity after consistent use over eight weeks. This underscores the efficacy of this compound as an active ingredient in cosmeceuticals aimed at improving skin health .

Mécanisme D'action

The mechanism of action of N-(3-(Benzylcarbamoyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-(Carbamoyl)phenyl)nicotinamide

- N-(3-(Phenylcarbamoyl)phenyl)nicotinamide

- N-(3-(Methylcarbamoyl)phenyl)nicotinamide

Uniqueness

N-(3-(Benzylcarbamoyl)phenyl)nicotinamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzylcarbamoyl group contributes to its unique biological and chemical characteristics, making it a valuable compound for various scientific applications .

Activité Biologique

N-(3-(Benzylcarbamoyl)phenyl)nicotinamide (CAS No. 925199-18-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzylcarbamoyl group attached to a phenyl ring and a nicotinamide moiety. This specific arrangement contributes to its distinct biological properties compared to similar compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, potentially inhibiting pathways relevant to inflammation and cancer progression. The exact molecular targets remain under investigation, but preliminary studies suggest interactions with:

- Enzymes : Potential inhibition of monoamine oxidase (MAO) and cholinesterases.

- Receptors : Binding affinity studies indicate possible interactions with neurotransmitter receptors.

1. Inhibition of Enzymes

Research indicates that this compound may possess inhibitory effects on key enzymes involved in neurotransmitter metabolism:

- Monoamine Oxidase (MAO) : Compounds structurally related to this compound have demonstrated significant inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters associated with mood regulation and neurodegenerative disorders .

- Cholinesterases : The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease pathology, warrants further exploration .

2. Anti-inflammatory Properties

Studies have suggested that compounds similar to this compound exhibit anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by chronic inflammation.

3. Anticancer Activity

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit cancer cell proliferation. The mechanisms may involve apoptosis induction and cell cycle arrest, although detailed studies are still required to elucidate these pathways.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[3-(benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(22-13-15-6-2-1-3-7-15)16-8-4-10-18(12-16)23-20(25)17-9-5-11-21-14-17/h1-12,14H,13H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFNACLJWKAMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589384 | |

| Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925199-18-4 | |

| Record name | N-[3-(Benzylcarbamoyl)phenyl]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.